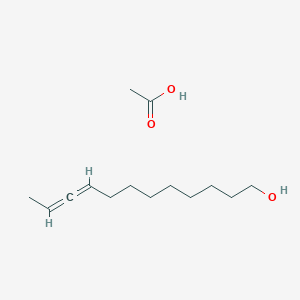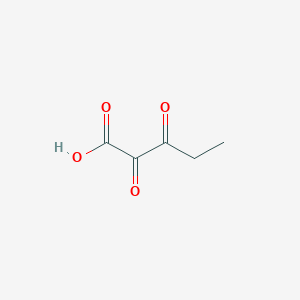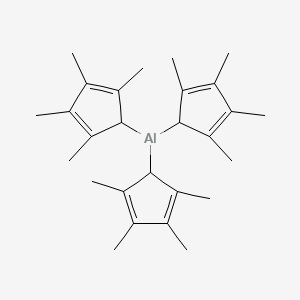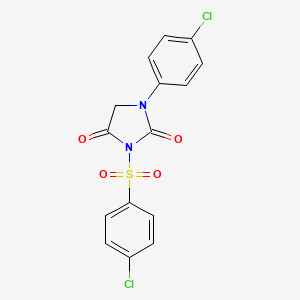![molecular formula C10H12N4 B14263521 N-Cyano-N''-[(4-methylphenyl)methyl]guanidine CAS No. 141392-71-4](/img/structure/B14263521.png)
N-Cyano-N''-[(4-methylphenyl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is a chemical compound known for its unique structure and properties It belongs to the class of cyanoguanidines, which are characterized by the presence of a cyano group (–CN) and a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine has a wide range of scientific research applications, including:
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. For example, certain cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling, leading to cytotoxic effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): An anti-tumor agent that interferes with cellular metabolism and NF-κB signaling.
Pinacidil: A potassium channel opener used as an anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist used in the treatment of gastrointestinal disorders.
Uniqueness
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is unique due to its specific structure and the presence of the cyano and guanidine groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
141392-71-4 |
|---|---|
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-cyano-2-[(4-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-13-10(12)14-7-11/h2-5H,6H2,1H3,(H3,12,13,14) |
Clé InChI |
RYQNNNBUBHWWGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN=C(N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)



![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)


![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)


![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
